molecular formula C16H14N4 B2809128 (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile CAS No. 1381866-80-3

(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile

Cat. No.: B2809128
CAS No.: 1381866-80-3
M. Wt: 262.316
InChI Key: HELHBGDJAKTLLG-NTCAYCPXSA-N
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Description

(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile is a useful research compound. Its molecular formula is C16H14N4 and its molecular weight is 262.316. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and structural characterization of benzimidazole derivatives, including compounds similar to "(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile". These studies often involve exploring different synthetic routes and analyzing the resulting compounds using various spectroscopic and analytical techniques to understand their chemical structures and properties. For example, Mickevičienė, Voskienė, and Mickevičius (2014) investigated the synthesis of mono- and disubstituted benzimidazoles, contributing to the knowledge of benzimidazole chemistry and its potential applications in various fields (Mickevičienė, Voskienė, & Mickevičius, 2014).

Crystal Engineering and Materials Science

Benzimidazole derivatives, including those structurally related to the queried compound, have been studied for their potential in crystal engineering and materials science. Matthews et al. (2003) reported on the crystal structures of salts of diprotonated benzimidazole derivatives, demonstrating the utility of the protonated benzimidazole moiety as a synthon for crystal engineering. This research highlights the versatility of benzimidazole compounds in forming structured materials with potential applications in various technological domains (Matthews et al., 2003).

Catalysis

Benzimidazole derivatives have also been explored for their catalytic properties. Huang et al. (2011) synthesized benzimidazole-functionalized nickel(II) and mercury(II) N-heterocyclic carbene complexes and demonstrated their efficiency as catalysts for Friedel–Crafts alkylations. This study indicates the potential of benzimidazole-based compounds in catalysis, offering a pathway to more efficient and selective chemical transformations (Huang et al., 2011).

Anticancer Research

Some benzimidazole derivatives have been evaluated for their anticancer activities. Rashid et al. (2014) synthesized substituted benzimidazole compounds and assessed their in-vitro anticancer activity, finding promising results against various cancer cell lines. This research suggests the potential of benzimidazole derivatives as templates for the development of new anticancer agents (Rashid et al., 2014).

Mechanism of Action

The mechanism of action of “(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile” is not clearly recognized .

Safety and Hazards

The safety data sheet for a related compound, “4-Amino-1-ethylpyridin-2(1H)-one”, provides information on handling, storage, and first-aid measures .

Future Directions

The future directions for research on “(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile” and similar compounds could involve further exploration of their biological activities, as well as the development of new synthetic methods .

Properties

IUPAC Name

(2E)-2-(1H-benzimidazol-2-yl)-2-(1-ethylpyridin-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-2-20-10-6-5-9-15(20)12(11-17)16-18-13-7-3-4-8-14(13)19-16/h3-10H,2H2,1H3,(H,18,19)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHBGDJAKTLLG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=CC1=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C=CC=C/C1=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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